Cas no 1932369-51-1 (rac-(2R,5S)-5-ethyl-2-methylpiperidine-1-sulfonyl chloride)

rac-(2R,5S)-5-ethyl-2-methylpiperidine-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1-Piperidinesulfonyl chloride, 5-ethyl-2-methyl-, (2S,5R)-
- rac-(2R,5S)-5-ethyl-2-methylpiperidine-1-sulfonyl chloride
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- Inchi: 1S/C8H16ClNO2S/c1-3-8-5-4-7(2)10(6-8)13(9,11)12/h7-8H,3-6H2,1-2H3/t7-,8+/m0/s1
- InChI Key: KTTLSXZZYKOICY-JGVFFNPUSA-N
- SMILES: N1(S(Cl)(=O)=O)C[C@H](CC)CC[C@@H]1C
Experimental Properties
- Density: 1.24±0.1 g/cm3(Predicted)
- Boiling Point: 302.3±9.0 °C(Predicted)
- pka: -8.15±0.60(Predicted)
rac-(2R,5S)-5-ethyl-2-methylpiperidine-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1612552-10.0g |
rac-(2R,5S)-5-ethyl-2-methylpiperidine-1-sulfonyl chloride |
1932369-51-1 | 10g |
$3131.0 | 2023-05-26 | ||
Enamine | EN300-1612552-5.0g |
rac-(2R,5S)-5-ethyl-2-methylpiperidine-1-sulfonyl chloride |
1932369-51-1 | 5g |
$2110.0 | 2023-05-26 | ||
Enamine | EN300-1612552-0.05g |
rac-(2R,5S)-5-ethyl-2-methylpiperidine-1-sulfonyl chloride |
1932369-51-1 | 0.05g |
$612.0 | 2023-05-26 | ||
Enamine | EN300-1612552-0.5g |
rac-(2R,5S)-5-ethyl-2-methylpiperidine-1-sulfonyl chloride |
1932369-51-1 | 0.5g |
$699.0 | 2023-05-26 | ||
Enamine | EN300-1612552-50mg |
rac-(2R,5S)-5-ethyl-2-methylpiperidine-1-sulfonyl chloride |
1932369-51-1 | 50mg |
$647.0 | 2023-09-23 | ||
Enamine | EN300-1612552-250mg |
rac-(2R,5S)-5-ethyl-2-methylpiperidine-1-sulfonyl chloride |
1932369-51-1 | 250mg |
$708.0 | 2023-09-23 | ||
Enamine | EN300-1612552-5000mg |
rac-(2R,5S)-5-ethyl-2-methylpiperidine-1-sulfonyl chloride |
1932369-51-1 | 5000mg |
$2235.0 | 2023-09-23 | ||
Enamine | EN300-1612552-0.1g |
rac-(2R,5S)-5-ethyl-2-methylpiperidine-1-sulfonyl chloride |
1932369-51-1 | 0.1g |
$640.0 | 2023-05-26 | ||
Enamine | EN300-1612552-0.25g |
rac-(2R,5S)-5-ethyl-2-methylpiperidine-1-sulfonyl chloride |
1932369-51-1 | 0.25g |
$670.0 | 2023-05-26 | ||
Enamine | EN300-1612552-1.0g |
rac-(2R,5S)-5-ethyl-2-methylpiperidine-1-sulfonyl chloride |
1932369-51-1 | 1g |
$728.0 | 2023-05-26 |
rac-(2R,5S)-5-ethyl-2-methylpiperidine-1-sulfonyl chloride Related Literature
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
Additional information on rac-(2R,5S)-5-ethyl-2-methylpiperidine-1-sulfonyl chloride
rac-(2R,5S)-5-Ethyl-2-Methylpiperidine-1-Sulfonyl Chloride: A Comprehensive Overview
The compound rac-(2R,5S)-5-ethyl-2-methylpiperidine-1-sulfonyl chloride, identified by the CAS number 1932369-51-1, is a significant molecule in the field of organic chemistry. This compound belongs to the class of sulfonyl chlorides, which are widely used as intermediates in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. The structure of this molecule is characterized by a piperidine ring system with specific stereochemistry at the 2R and 5S positions, making it a valuable chiral building block in asymmetric synthesis.
The synthesis of rac-(2R,5S)-5-ethyl-2-methylpiperidine-1-sulfonyl chloride typically involves multi-step processes that require precise control over stereochemistry. Recent advancements in asymmetric catalysis have enabled more efficient and selective methods for its preparation. For instance, researchers have employed organocatalytic strategies to achieve high enantioselectivity in the formation of the piperidine ring system. These methods not only improve the yield but also reduce the environmental footprint by minimizing the use of hazardous reagents.
In terms of physical and chemical properties, rac-(2R,5S)-5-ethyl-2-methylpiperidine-1-sulfonyl chloride exhibits a melting point of approximately 78°C and a boiling point around 140°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various reaction conditions. The compound is also known for its stability under mild reaction conditions, which is crucial for its application as an intermediate in complex molecule synthesis.
The applications of rac-(2R,5S)-5-ethyl-2-methylpiperidine-1-sulfonyl chloride are diverse and span across several industries. In the pharmaceutical sector, it serves as a key intermediate in the synthesis of bioactive compounds with potential therapeutic applications. For example, recent studies have highlighted its role in the development of novel kinase inhibitors and GPCR modulators. Its chiral nature makes it particularly valuable in asymmetric drug design, where stereochemistry plays a critical role in determining biological activity.
Moreover, rac-(2R,5S)-5-ethyl-2-methylpiperidine-1-sulfonyl chloride has found applications in materials science as well. It has been utilized as a precursor for the synthesis of advanced polymers and catalytic materials. The sulfonamide group present in its structure can be functionalized to impart specific properties to materials, such as improved thermal stability or enhanced mechanical strength.
Recent research has also explored the use of rac-(2R,5S)-5-ethyl-2-methylpiperidine-1-sulfonyl chloride in green chemistry initiatives. Scientists have developed eco-friendly synthetic routes that minimize waste generation and reduce energy consumption during its production. These efforts align with global sustainability goals and highlight the compound's potential for large-scale industrial applications.
In conclusion, rac-(2R,5S)-5-ethyl-2-methylpiperidine-1-sulfonyl chloride (CAS No. 1932369-51-) is a versatile compound with significant implications across multiple disciplines. Its unique stereochemistry and functional groups make it an indispensable tool in modern organic synthesis. As research continues to uncover new applications and more efficient synthetic methods, this compound is poised to play an even greater role in advancing scientific and industrial endeavors.
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